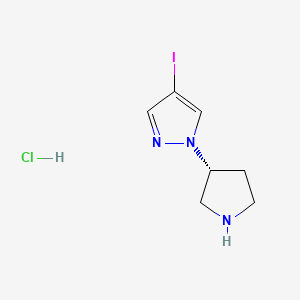
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
Vue d'ensemble
Description
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H4BrF3. It is a derivative of benzene, where a bromine atom and a trifluoropropynyl group are substituted at the 1 and 2 positions, respectively.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 3,3,3-trifluoropropyne.
Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of corresponding substituted benzene derivatives.
Cross-Coupling Reactions: The trifluoropropynyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form saturated derivatives.
Applications De Recherche Scientifique
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a valuable building block in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and trifluoropropynyl group can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: The compound may modulate specific biochemical pathways by binding to active sites of enzymes or receptors, thereby altering their activity.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include this compound, 2-Bromo-3,3,3-trifluoropropene, and 1-Bromo-3-(trifluoromethoxy)benzene.
Uniqueness: The presence of both a bromine atom and a trifluoropropynyl group in the same molecule imparts unique reactivity and electronic properties, making it distinct from other fluorinated benzene derivatives[][6].
Propriétés
IUPAC Name |
1-bromo-2-(3,3,3-trifluoroprop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOMXTALNMJXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B8240940.png)

![3-[(4-Piperidyl)methyl]oxazolidin-2-one Hydrochloride](/img/structure/B8240965.png)
